molecular formula C11H15ClN4 B11873263 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride

1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride

Katalognummer: B11873263
Molekulargewicht: 238.72 g/mol
InChI-Schlüssel: JZEOMZGMAKILNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride is a compound that features a benzimidazole moiety linked to a pyrrolidine ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable halide precursor.

    Coupling Reaction: The benzimidazole and pyrrolidine intermediates are then coupled using a suitable coupling agent, such as EDCI or DCC, in the presence of a base like triethylamine.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, affecting downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    1H-benzo[d]imidazole: The parent compound, known for its broad range of biological activities.

    2-(1H-benzo[d]imidazol-2-yl)pyridine: A derivative with similar structural features but different biological properties.

    1-(1H-benzo[d]imidazol-2-yl)ethanamine: Another derivative with variations in the side chain, leading to different pharmacological effects.

Uniqueness: 1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both the benzimidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C11H15ClN4

Molekulargewicht

238.72 g/mol

IUPAC-Name

1-(1H-benzimidazol-2-yl)pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C11H14N4.ClH/c12-8-5-6-15(7-8)11-13-9-3-1-2-4-10(9)14-11;/h1-4,8H,5-7,12H2,(H,13,14);1H

InChI-Schlüssel

JZEOMZGMAKILNI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1N)C2=NC3=CC=CC=C3N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.